7,8-Difluoroquinoline-3-carboxylic acid
Description
Synthesis Analysis
The synthesis of compounds related to 7,8-Difluoroquinoline-3-carboxylic acid involves various methods, including practical synthesis routes for intermediates and derivatives. One study highlights the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, an intermediate for tricyclic quinolone derivatives (Matsuoka et al., 1997). Another paper discusses the synthesis of 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids from 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Ziegler et al., 1989).
Molecular Structure Analysis
The molecular structure of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives is typically characterized by spectroscopic methods like NMR, IR, and MS. For example, the structure of various substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid derivatives was elucidated using these methods (Al-huniti et al., 2007).
Chemical Reactions and Properties
The chemical reactions of 7,8-Difluoroquinoline-3-carboxylic acid derivatives often involve interactions with various reagents leading to a range of compounds. Studies have explored various chemical reactions, including the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (Verschueren et al., 1992) and the preparation of N-substituted regioisomers (Xia et al., 2013).
Physical Properties Analysis
Physical properties of 7,8-Difluoroquinoline-3-carboxylic acid and its derivatives, such as solubility, melting points, and stability, are crucial for their practical applications. However, specific studies focusing on the physical properties of this compound were not identified in the current search.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other chemical entities, define the utility of 7,8-Difluoroquinoline-3-carboxylic acid in various applications. One study investigating the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted compounds provides insights into their chemical properties (Koga et al., 1980).
properties
IUPAC Name |
7,8-difluoroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQPUGRVXSJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Difluoroquinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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